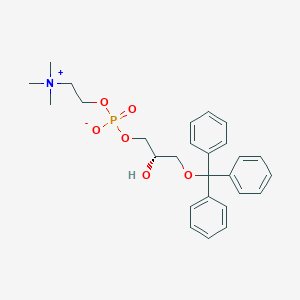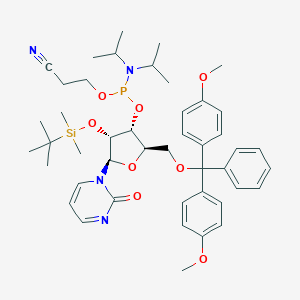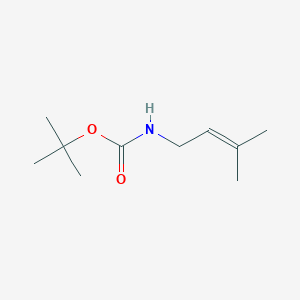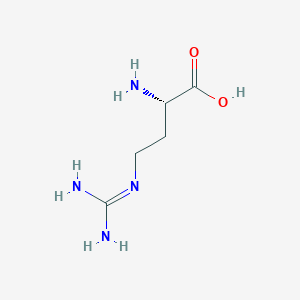
1-O-Trityl-sn-glycero-3-Phosphocholin
Übersicht
Beschreibung
1-O-Trityl-sn-glycero-3-phosphocholine is an intermediate compound in the synthesis of glycerophospholipids, which are essential components of cell membranes and play a crucial role in regulating various enzyme activities . This compound is particularly significant in biochemical research and industrial applications due to its role in lipid synthesis and modification.
Wissenschaftliche Forschungsanwendungen
1-O-Trityl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex lipids and phospholipids.
Biology: Plays a role in studying cell membrane dynamics and enzyme regulation.
Medicine: Investigated for its potential in drug delivery systems and as a component in lipid-based therapies.
Industry: Utilized in the production of lipid nanoparticles for various applications, including mRNA delivery.
Wirkmechanismus
Target of Action
1-O-Trityl-sn-glycero-3-phosphocholine is an intermediate in the synthesis of glycerophospholipids . Glycerophospholipids are a class of phospholipids that play crucial roles in cell membranes, acting as regulators of various enzyme activities .
Mode of Action
These interactions could lead to changes in the structure and function of cell membranes, influencing various cellular processes .
Biochemical Pathways
1-O-Trityl-sn-glycero-3-phosphocholine is involved in the biosynthesis of glycerophospholipids . Glycerophospholipids are key components of cell membranes and play a role in signal transduction, cell recognition, and lipid transport. Changes in glycerophospholipid levels can affect these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of 1-O-Trityl-sn-glycero-3-phosphocholine’s action are likely to be diverse, given its role in the synthesis of glycerophospholipids. These effects could include changes in cell membrane structure and function, alterations in signal transduction pathways, and impacts on cell recognition and lipid transport .
Biochemische Analyse
Biochemical Properties
1-O-Trityl-sn-glycero-3-phosphocholine plays a significant role in biochemical reactions, particularly in the synthesis of glycerophospholipids . These glycerophospholipids act as regulators of various enzyme activities
Cellular Effects
As an intermediate in the synthesis of glycerophospholipids, it may influence cell function indirectly through its role in the production of these crucial cell membrane components .
Molecular Mechanism
As an intermediate in the synthesis of glycerophospholipids, it may exert its effects at the molecular level through its involvement in the production of these compounds .
Metabolic Pathways
1-O-Trityl-sn-glycero-3-phosphocholine is involved in the metabolic pathway of glycerophospholipid synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Trityl-sn-glycero-3-phosphocholine typically involves the protection of the hydroxyl groups of glycerol followed by phosphorylation. The trityl group is used as a protecting group for the hydroxyl group at the sn-1 position of glycerol. The synthesis can be summarized in the following steps:
- Protection of the sn-1 hydroxyl group with a trityl group.
- Phosphorylation of the sn-3 position.
- Deprotection of the trityl group to yield the final product.
Industrial Production Methods: Industrial production of 1-O-Trityl-sn-glycero-3-phosphocholine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-O-Trityl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphocholine derivatives.
Reduction: Reduction reactions can modify the phosphocholine group.
Substitution: The trityl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various glycerophospholipid derivatives, which are crucial for studying lipid metabolism and function.
Vergleich Mit ähnlichen Verbindungen
- 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC)
- 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC)
- 1-O-hexadecyl-2-glutaroyl-sn-glycero-3-phosphocholine (E-PGPC)
- 1-O-hexadecyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (E-POVPC)
Uniqueness: 1-O-Trityl-sn-glycero-3-phosphocholine is unique due to its specific structure and role as an intermediate in lipid synthesis. Unlike other similar compounds, it is primarily used for protecting the hydroxyl group during synthesis, making it a valuable tool in the preparation of various glycerophospholipids .
Eigenschaften
IUPAC Name |
[(2S)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34NO6P/c1-28(2,3)19-20-33-35(30,31)34-22-26(29)21-32-27(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,26,29H,19-22H2,1-3H3/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYOUVRPQAMQNX-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCOP(=O)([O-])OC[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467458 | |
| Record name | 1-O-Trityl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103675-56-5 | |
| Record name | 1-O-Trityl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 1-O-Trityl-sn-glycero-3-phosphocholine according to the research?
A1: The research paper highlights that 1-O-Trityl-sn-glycero-3-phosphocholine serves as a new intermediate for the efficient synthesis of mixed-acid 1,2-diacylglycerophosphocholines []. These compounds are important phospholipids found in cell membranes and play a crucial role in various biological processes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide](/img/structure/B121352.png)








![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)
![2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride](/img/structure/B121395.png)
